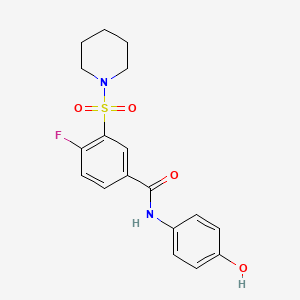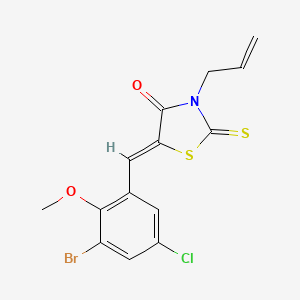![molecular formula C22H17NO7S B3542065 4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542065.png)
4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Übersicht
Beschreibung
4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate, also known as NBD-PPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a fluorescent probe that can be used to study the activity of enzymes and other biological molecules. In
Wissenschaftliche Forschungsanwendungen
4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate has a wide range of scientific research applications. One of its main uses is as a fluorescent probe to study the activity of enzymes. Enzymes are biological molecules that catalyze chemical reactions in the body. By attaching this compound to an enzyme, researchers can monitor its activity in real-time. This allows for a better understanding of how enzymes work and how they can be targeted for therapeutic purposes.
Wirkmechanismus
The mechanism of action of 4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves its fluorescent properties. When this compound is excited by light, it emits a fluorescent signal that can be detected by a fluorescence microscope. This signal can be used to monitor the activity of enzymes and other biological molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is a non-toxic compound that is safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate is its fluorescent properties. This makes it an ideal tool for studying the activity of enzymes and other biological molecules. Additionally, this compound is a non-toxic compound that is safe for use in laboratory experiments.
However, there are also limitations to the use of this compound. One limitation is that it requires specialized equipment, such as a fluorescence microscope, to detect its fluorescent signal. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for the use of 4-propionylphenyl 2-[(4-nitrophenyl)sulfonyl]benzoate in scientific research. One potential application is in the study of cancer cells. Researchers are exploring the use of this compound to target and monitor the activity of enzymes that are overexpressed in cancer cells. Additionally, this compound could be used to study the activity of enzymes involved in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its fluorescent properties make it an ideal tool for studying the activity of enzymes and other biological molecules. While there are limitations to its use, the future directions for this compound are promising. As research in this field continues, this compound could play an important role in advancing our understanding of biological processes and developing new therapies for disease.
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 2-(4-nitrophenyl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO7S/c1-2-20(24)15-7-11-17(12-8-15)30-22(25)19-5-3-4-6-21(19)31(28,29)18-13-9-16(10-14-18)23(26)27/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMUIUUYOOYZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3541982.png)
![4-chloro-3-methylphenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3541990.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541996.png)
![4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542011.png)

![1-[2,4-dichloro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B3542035.png)
![3-nitrobenzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3542036.png)
![4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542039.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542043.png)


![4-(ethoxycarbonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542061.png)
![3-(2-furylmethyl)-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542062.png)
![3,4-dichlorobenzyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3542078.png)